Cas no 181869-03-4 ((2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide)
![(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide structure](https://it.kuujia.com/scimg/cas/181869-03-4x500.png)
181869-03-4 structure
Nome del prodotto:(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide
(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide
- Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2-methoxy-4-phenoxy-alpha-(phenylmethyl)-, (1S-(1a(aS*,gR*),2a))-
- 181869-03-4
- Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-.gamma.-hydroxy-2-methoxy-4-phenoxy-.alpha.-(phenylmethyl)-, [1S-[1a(aS*,gR*),2a]]-
- (2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxyindan-1-yl]-5-(2-methoxy-4-phenoxy-phenyl)pentanamide
- DTXSID60939488
- 2-Benzyl-4-hydroxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5-(2-methoxy-4-phenoxyphenyl)pentanimidic acid
-
- Inchi: InChI=1S/C34H35NO5/c1-39-32-22-29(40-28-13-6-3-7-14-28)17-16-25(32)19-27(36)20-26(18-23-10-4-2-5-11-23)34(38)35-33-30-15-9-8-12-24(30)21-31(33)37/h2-17,22,26-27,31,33,36-37H,18-21H2,1H3,(H,35,38)/t26-,27-,31-,33?/m1/s1
- Chiave InChI: DZZREZWCXMMECK-SZRBNQSRSA-N
- Sorrisi: COC1=C(C=CC(=C1)OC2=CC=CC=C2)CC(CC(CC3=CC=CC=C3)C(=O)NC4C(CC5=CC=CC=C45)O)O
Proprietà calcolate
- Massa esatta: 537.25165
- Massa monoisotopica: 537.25152322g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 40
- Conta legami ruotabili: 11
- Complessità: 765
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.6
- Superficie polare topologica: 88Ų
Proprietà sperimentali
- PSA: 88.02
(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide Letteratura correlata
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
181869-03-4 ((2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-methoxy-4-phenoxyphenyl)pentanamide) Prodotti correlati
- 912623-45-1(4-ethoxy-N-(3-{1,3thiazolo5,4-bpyridin-2-yl}phenyl)benzene-1-sulfonamide)
- 1338992-20-3(3-(2,3-Difluoro-phenoxy)propanenitrile)
- 1375473-15-6(6-Nitro-4-(propylsulfanyl)-1H-indole)
- 1391054-70-8(3-Cyano Gimeracil-13C3 Methyl Ether)
- 821-76-1(1,7-Dichloroheptane)
- 2089257-45-2(3-(methylsulfanyl)cyclobutyl methanesulfonate)
- 1036464-23-9(3-methoxy-N-(3-methylpentan-2-yl)aniline)
- 637348-81-3(3-bromo-5-iodo-1H-pyridin-2-one)
- 900015-26-1(3-[4-(3-methylbutanamido)phenoxy]thiophene-2-carboxylic acid)
- 654653-92-6((1R,2R)-1-(6-Bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
